molecular formula C10H15ClN2O3 B6266172 3-(5-methyl-2-nitrophenoxy)propan-1-amine hydrochloride CAS No. 848589-49-1

3-(5-methyl-2-nitrophenoxy)propan-1-amine hydrochloride

Cat. No. B6266172
CAS RN: 848589-49-1
M. Wt: 246.7
InChI Key:
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Description

3-(5-Methyl-2-nitrophenoxy)propan-1-amine hydrochloride, also known as MNP, is a synthetic chemical compound that has been used in research and laboratory experiments in recent years. It is a derivative of the phenoxyacetic acid, which is an organic compound found in many plants and animals. MNP has been studied for its potential applications in the field of medicinal chemistry, and its biochemical and physiological effects on various biological systems. In

Scientific Research Applications

3-(5-methyl-2-nitrophenoxy)propan-1-amine hydrochloride has been used in numerous scientific research applications, including the study of the biochemical and physiological effects of drugs and other compounds on biological systems. It has also been used in the development of new drugs and pharmaceuticals, as well as in the study of the mechanism of action of existing drugs. In addition, 3-(5-methyl-2-nitrophenoxy)propan-1-amine hydrochloride has been used in the study of enzyme kinetics, receptor binding, and other biochemical processes.

Mechanism of Action

The mechanism of action of 3-(5-methyl-2-nitrophenoxy)propan-1-amine hydrochloride is not fully understood, but it is believed to be related to its ability to interact with certain receptors in the body. 3-(5-methyl-2-nitrophenoxy)propan-1-amine hydrochloride binds to certain receptor sites in the body, and this binding triggers a cascade of biochemical reactions that lead to the desired physiological effect. The exact mechanism of action is still being studied, but it is believed that 3-(5-methyl-2-nitrophenoxy)propan-1-amine hydrochloride has the potential to modulate various cellular processes, including cell proliferation, apoptosis, and gene expression.
Biochemical and Physiological Effects
3-(5-methyl-2-nitrophenoxy)propan-1-amine hydrochloride has been studied for its potential effects on various biological systems. In particular, it has been studied for its potential effects on the cardiovascular system, the nervous system, and the immune system. Studies have shown that 3-(5-methyl-2-nitrophenoxy)propan-1-amine hydrochloride has the potential to modulate the activity of various enzymes, receptors, and other proteins, which can lead to changes in the biochemical and physiological processes of the body. For example, 3-(5-methyl-2-nitrophenoxy)propan-1-amine hydrochloride has been shown to modulate the activity of the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulses.

Advantages and Limitations for Lab Experiments

3-(5-methyl-2-nitrophenoxy)propan-1-amine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively inexpensive and can be easily stored and transported. However, 3-(5-methyl-2-nitrophenoxy)propan-1-amine hydrochloride has several limitations for use in laboratory experiments. It has a relatively short half-life in solution, and it is also toxic at high concentrations. Therefore, it is important to use 3-(5-methyl-2-nitrophenoxy)propan-1-amine hydrochloride in appropriate concentrations and to take appropriate safety precautions when handling it.

Future Directions

3-(5-methyl-2-nitrophenoxy)propan-1-amine hydrochloride has the potential to be used in a variety of research applications in the future. One potential application is the development of new drugs and pharmaceuticals. 3-(5-methyl-2-nitrophenoxy)propan-1-amine hydrochloride could be used in the study of drug metabolism and pharmacokinetics, as well as the development of new drugs and pharmaceuticals. In addition, 3-(5-methyl-2-nitrophenoxy)propan-1-amine hydrochloride could be used in the study of the mechanism of action of existing drugs, as well as in the study of enzyme kinetics and receptor binding. Finally, 3-(5-methyl-2-nitrophenoxy)propan-1-amine hydrochloride could be used in the study of the biochemical and physiological effects of drugs and other compounds on biological systems.

Synthesis Methods

3-(5-methyl-2-nitrophenoxy)propan-1-amine hydrochloride is synthesized by a two-step process involving the reaction of 5-methyl-2-nitrophenol with propan-1-amine in the presence of hydrochloric acid. The reaction of the two reactants produces an intermediate product, which is then reacted with hydrochloric acid to produce the final product, 3-(5-methyl-2-nitrophenoxy)propan-1-amine hydrochloride hydrochloride. The reaction is carried out in aqueous solution at room temperature and is monitored by spectrophotometric methods. The reaction is usually complete in 24 hours and yields a product with a purity of greater than 99%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-methyl-2-nitrophenoxy)propan-1-amine hydrochloride involves the reaction of 5-methyl-2-nitrophenol with propylene oxide to form 3-(5-methyl-2-nitrophenoxy)propan-1-ol, which is then converted to the amine via reductive amination with ammonia. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "5-methyl-2-nitrophenol", "propylene oxide", "ammonia", "hydrochloric acid" ], "Reaction": [ "Step 1: React 5-methyl-2-nitrophenol with propylene oxide in the presence of a base catalyst to form 3-(5-methyl-2-nitrophenoxy)propan-1-ol.", "Step 2: Reduce 3-(5-methyl-2-nitrophenoxy)propan-1-ol with ammonia and a reducing agent such as sodium borohydride to form 3-(5-methyl-2-nitrophenoxy)propan-1-amine.", "Step 3: React 3-(5-methyl-2-nitrophenoxy)propan-1-amine with hydrochloric acid to form the hydrochloride salt of 3-(5-methyl-2-nitrophenoxy)propan-1-amine." ] }

CAS RN

848589-49-1

Molecular Formula

C10H15ClN2O3

Molecular Weight

246.7

Purity

95

Origin of Product

United States

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